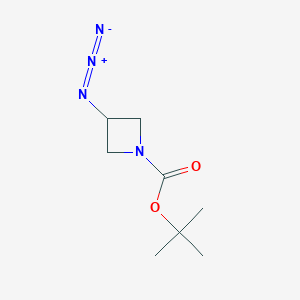

1-Boc-3-azido-azetidine

描述

Significance of Four-Membered Aza-Heterocycles in Synthetic Chemistry

Four-membered aza-heterocycles, such as azetidines, are crucial in organic synthesis due to their unique structural and chemical properties. ijmrset.com Their strained ring system makes them susceptible to various ring-opening and functionalization reactions, providing access to a diverse array of more complex molecules. rsc.org The incorporation of an azetidine (B1206935) motif into a molecule can enhance its metabolic stability and influence its binding affinity to biological targets. longdom.org The synthetic versatility of azetidines allows for the creation of complex organic molecules, including natural products and pharmaceuticals. ijmrset.com

Azetidines as Conformationally Constrained Scaffolds in Molecular Design

In molecular design, particularly in drug discovery, controlling the conformation of a molecule is paramount. Azetidines serve as conformationally constrained scaffolds, limiting the rotational freedom of appended functional groups. enamine.net This rigidity can lead to a more favorable entropy of binding to a biological target, potentially increasing the affinity and selectivity of a drug candidate. enamine.net The use of azetidine-containing building blocks has become a popular strategy to impart molecular rigidity and explore new chemical space in drug design. enamine.net

Role of Azetidine Ring Systems in Advancing Synthetic Methodologies

The synthesis of azetidine ring systems has spurred the development of novel synthetic methodologies. acs.org Challenges associated with the construction of this strained four-membered ring have led to creative solutions, including intramolecular cyclizations, cycloadditions, and ring expansions. rsc.orgresearchgate.net For instance, the reduction of β-lactams (azetidin-2-ones) is a well-established method for preparing azetidines. acs.org More recent advancements include metal-catalyzed C-H amination and photocatalytic methods to construct the azetidine core. rsc.org These methodologies have not only provided access to a wider range of functionalized azetidines but have also broadened the toolkit of synthetic organic chemists.

Overview of Strategic Importance of Functionalized Azetidines as Synthons

Functionalized azetidines are strategically important synthons, or synthetic building blocks, in organic chemistry. rsc.org They serve as precursors to a variety of other molecular architectures through ring-opening, ring-expansion, and functional group interconversion reactions. rsc.org For example, the azide (B81097) group in a compound like 1-Boc-3-azido-azetidine can be readily transformed into an amine or participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles. The Boc-protecting group on the nitrogen atom allows for controlled manipulation of the azetidine ring and its substituents. researchgate.net This versatility makes functionalized azetidines highly valuable in the synthesis of complex molecules, including pharmaceuticals and materials. ijmrset.com

This compound: A Key Synthetic Intermediate

Chemical Profile of this compound

| Property | Value |

| IUPAC Name | tert-butyl 3-azidoazetidine-1-carboxylate |

| Molecular Formula | C₈H₁₄N₄O₂ |

| Molecular Weight | 198.22 g/mol |

| CAS Number | Not explicitly found for the exact compound, but related structures are documented. |

| Appearance | Typically a solid or oil. |

| Solubility | Generally soluble in organic solvents like dichloromethane, ethyl acetate, and methanol (B129727). |

This table contains general information and may not be exhaustive.

Spectroscopic Data for this compound

| Spectroscopy | Key Features |

| ¹H NMR | Signals corresponding to the Boc group protons, the azetidine ring protons, and the proton at the C3 position. |

| ¹³C NMR | Resonances for the carbons of the Boc group, the azetidine ring carbons, and the carbon bearing the azide group. |

| IR Spectroscopy | A characteristic sharp absorption peak for the azide (N₃) stretching vibration, typically around 2100 cm⁻¹, and carbonyl (C=O) stretching of the Boc group around 1700 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak and fragmentation patterns consistent with the structure. |

This table provides expected spectroscopic features. Actual values can vary based on experimental conditions.

Synthesis and Reactivity

This compound is commonly synthesized from 1-Boc-3-hydroxyazetidine. The hydroxyl group is first converted to a good leaving group, such as a mesylate or tosylate, followed by nucleophilic substitution with an azide source, like sodium azide. researchgate.net

The reactivity of this compound is dominated by the azide and the Boc-protected amine functionalities. The azide group can undergo a variety of transformations:

Reduction: The azide can be reduced to a primary amine using reagents like H₂/Pd-C or triphenylphosphine (B44618)/water (Staudinger reduction). rsc.org This provides access to 3-aminoazetidine derivatives.

Cycloaddition: The azide can participate in [3+2] cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to form 1,2,3-triazoles. This "click chemistry" is widely used in medicinal chemistry and bioconjugation.

The Boc-protecting group is stable under many reaction conditions but can be readily removed with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to yield the free secondary amine of the azetidine ring. researchgate.net

Structure

3D Structure

属性

IUPAC Name |

tert-butyl 3-azidoazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O2/c1-8(2,3)14-7(13)12-4-6(5-12)10-11-9/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHQJKBCCOFSQEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Azetidine Ring Construction with Emphasis on Azido Functionalization

Classical and Contemporary Approaches to Azetidine (B1206935) Ring Formation

The synthesis of azetidines can be broadly categorized into several key strategies, including intramolecular cyclization and ring contraction methods. These approaches have been adapted and refined to allow for the incorporation of the azido (B1232118) functionality.

Intramolecular cyclization is a cornerstone of azetidine synthesis, involving the formation of the ring by connecting two ends of a linear precursor. This approach is widely used due to its efficiency and the ability to control stereochemistry.

One of the most common methods for forming the azetidine ring is through the intramolecular nucleophilic displacement of a leaving group on a γ-substituted amine. acs.org The nitrogen atom of the amine acts as the nucleophile, attacking an electrophilic carbon atom to close the four-membered ring. acs.org Suitable leaving groups are crucial for the success of this reaction and include halides (e.g., bromo, chloro), sulfonic esters (e.g., mesylates, tosylates), and triflates. acs.orggoogle.com

A prevalent route to 1-Boc-3-azido-azetidine involves the displacement of a sulfonate ester. For instance, 1-(tert-butoxycarbonyl)-3-(methanesulfonyloxy)azetidine can be treated with sodium azide (B81097) in a suitable solvent like dimethylformamide (DMF) to yield this compound. chemicalbook.com This reaction proceeds via an SN2 mechanism, where the azide anion displaces the mesylate group. clockss.org

The choice of leaving group and reaction conditions can significantly impact the yield and purity of the desired azetidine. Competition between the desired intramolecular cyclization and intermolecular reactions or elimination reactions can occur, particularly due to the inherent strain of the forming four-membered ring. acs.org

Table 1: Examples of Nucleophilic Displacement for Azetidine Synthesis

| Precursor | Reagent | Leaving Group | Product | Reference |

|---|---|---|---|---|

| 1-(tert-butoxycarbonyl)-3-(methanesulfonyloxy)azetidine | Sodium azide | Methanesulfonate | This compound | chemicalbook.com |

| γ-Haloamine | Base | Halide | Azetidine | clockss.org |

| N-Alkyl-4-chloro-1,1,1-trifluorobutan-2-amine | LiHMDS | Chloride | 1-Alkyl-2-(trifluoromethyl)azetidine | rsc.org |

Base-promoted cyclization is a frequently employed strategy, often in conjunction with the nucleophilic displacement of leaving groups. rsc.org The base serves to deprotonate the amine, increasing its nucleophilicity and facilitating the ring-closing reaction. clockss.org The choice of base is critical and depends on the substrate and the acidity of the amine proton. Common bases include lithium hexamethyldisilazide (LiHMDS), sodium hydride (NaH), and potassium carbonate (K2CO3). rsc.orgorganic-chemistry.org

For example, the synthesis of 1-alkyl-2-(trifluoromethyl)azetidines has been achieved through the intramolecular cyclization of N-alkyl-4-chloro-1,1,1-trifluorobutan-2-amine in the presence of LiHMDS. rsc.org The strong base is necessary to overcome the reduced nucleophilicity of the nitrogen atom caused by the electron-withdrawing trifluoromethyl group. rsc.org Similarly, the cyclization of supported N-chloroacetyl α-amino acids to form 1,4,4-trisubstituted 2-azetidinones is assisted by a base. acs.org

The Mitsunobu reaction provides a powerful and mild method for the intramolecular cyclization of γ-amino alcohols to form azetidines. tandfonline.comtandfonline.com This reaction typically involves the use of triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). rsc.orgtandfonline.com The reaction proceeds by activating the hydroxyl group of the amino alcohol, making it a good leaving group for the subsequent intramolecular nucleophilic attack by the nitrogen atom. acs.org

This methodology offers several advantages, including mild reaction conditions, simple workup procedures, and generally good yields of the desired azetidine products. tandfonline.com It has been successfully applied to the synthesis of a variety of azetidine derivatives, including novel glycosyl azetidines and spirocyclic azetidines. tandfonline.comnih.gov For instance, azetidine iminosugars have been synthesized from D-glucose using an intramolecular Mitsunobu reaction as a key step. rsc.org

The cyclization of γ-amino alcohols is a fundamental approach to azetidine synthesis. acs.org While the Mitsunobu reaction is a prominent method for this transformation, other reagents can also be employed to activate the hydroxyl group. For example, 1,1'-carbonyldiimidazole (B1668759) (CDI) has been used to mediate the cyclization of γ-amino alcohols, leading to the efficient synthesis of enantiopure cis-substituted azetidines. acs.orgresearchgate.net Another approach involves treating the γ-amino alcohol with thionyl chloride to form the corresponding γ-chloroamine, which can then undergo base-induced cyclization. rsc.org

The stereochemistry of the starting γ-amino alcohol can often be translated to the final azetidine product, making this a valuable method for the synthesis of stereochemically defined azetidines. acs.org

Table 2: Comparison of Cyclization Strategies for γ-Amino Alcohols

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Mitsunobu Reaction | PPh3, DEAD/DIAD | Mild conditions, good yields | rsc.orgtandfonline.comtandfonline.com |

| CDI-Mediated Cyclization | 1,1'-Carbonyldiimidazole | Efficient for enantiopure products | acs.orgresearchgate.net |

An alternative to intramolecular cyclization is the ring contraction of larger heterocyclic systems to form the azetidine ring. acs.org These reactions are particularly interesting for the synthesis of less common azetidine derivatives. acs.org

One notable example is the ring contraction of α-bromo N-sulfonylpyrrolidinones in the presence of a nucleophile and a base like potassium carbonate. organic-chemistry.orgrsc.org This method allows for the incorporation of various nucleophiles, such as alcohols, phenols, and anilines, into the final azetidine product. organic-chemistry.org The proposed mechanism involves nucleophilic addition to the amide carbonyl, followed by an intramolecular SN2 displacement that results in the formal ring contraction. rsc.org

Another approach involves the photochemical ring contraction of 1,4-benzoxazepines to yield polycyclic 1-azetines, which are unsaturated precursors to azetidines. nih.gov While not a direct route to saturated azetidines, it highlights the diversity of ring contraction strategies.

Cycloaddition Reactions in Azetidine Synthesis

Cycloaddition reactions represent an atom-economical and efficient approach to the synthesis of four-membered rings. researchgate.net Both [2+2] and [3+1] cycloadditions have been developed to access the azetidine core.

[2+2] Photocycloadditions (Aza-Paterno-Büchi)

The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is one of the most direct and efficient methods for synthesizing functionalized azetidines. rsc.orgrsc.orgrsc.org This reaction can proceed through either a singlet or triplet excited state of the imine, which influences the stereochemical outcome. researchgate.net Historically, challenges in this area have included the poor photoreactivity of acyclic imines, which can undergo unproductive E/Z isomerization, and the requirement for high-energy UV light. researchgate.netrsc.orgchemrxiv.org

Recent advancements have focused on overcoming these limitations. Visible-light-mediated photocatalysis has emerged as a powerful tool, allowing for the use of milder reaction conditions. nih.govchemrxiv.org For instance, an iridium photocatalyst can facilitate a [2+2] cycloaddition between oximes and olefins via a triplet energy transfer mechanism. chemrxiv.org This approach is noted for its operational simplicity and broad functional group tolerance. chemrxiv.org Researchers have found that matching the frontier molecular orbital energies of acyclic oximes and alkenes is key to successful visible-light-mediated aza-Paternò-Büchi reactions, which proceed through triplet energy transfer catalysis. nih.gov This strategy has proven effective, even for previously challenging acyclic imine equivalents. nih.gov

Another strategy involves the use of specific imine scaffolds, such as N-(arylsulfonyl)imines, which undergo stereospecific [2+2] photocycloadditions with styrenyl alkenes when irradiated with 365 nm UV light. rsc.org The stereospecificity is attributed to the reaction proceeding via a singlet state exciplex. rsc.org While direct incorporation of an azide group during the cycloaddition is not commonly reported, the resulting azetidine products can be functionalized in subsequent steps. The general applicability of the aza-Paternò-Büchi reaction makes it a cornerstone in azetidine synthesis.

| Catalyst/Sensitizer | Imine Partner | Alkene Partner | Light Source | Yield | Reference |

| Iridium Photocatalyst | 2-Isoxazoline-3-carboxylates | Various Alkenes | Visible Light | High | nih.gov |

| Xanthone | Cyclic Glyoxylate Imine | Alkenes | UV Light | Moderate to High | researchgate.net |

| None (Direct Irradiation) | N-(Arylsulfonyl)imines | Styrenyl Alkenes | 365 nm UV Light | 20-83% | rsc.org |

| Copper(I) Complex | Imines | Alkenes | UV Light | Not specified | researchgate.net |

[3+1] Cycloadditions

The [3+1] cycloaddition strategy offers another pathway to the azetidine ring system. These reactions typically involve the combination of a three-atom component and a one-atom component. researchgate.net One notable example is the reaction of azomethine ylides, derived from aziridines, with aromatic isocyanides in the presence of a Lewis acid catalyst like Y(OTf)₃ to yield azetidine derivatives. rsc.org

More recently, photo-induced copper catalysis has enabled a [3+1] radical cascade cyclization to produce highly substituted azetidines. nih.gov This method expands the scope of accessible azetidine structures. nih.gov Enantioselective synthesis of 2-azetines has been achieved through a copper-catalyzed [3+1] cycloaddition between imido-sulfur ylides and enoldiazoacetates, which can then be reduced to the corresponding azetidines. nih.gov While these methods provide access to the core azetidine structure, the introduction of an azido group would typically require a starting material already containing the azide or a subsequent functionalization step. For instance, the treatment of 3-bromoazetidines with sodium azide is a common method for introducing the azido group at the C-3 position. rsc.org

Strain-Release Functionalization of Azabicyclo[1.1.0]butanes

Azabicyclo[1.1.0]butanes (ABBs) are highly strained molecules that serve as versatile precursors for 1,3-disubstituted azetidines. bris.ac.ukarkat-usa.org The significant ring strain provides a strong thermodynamic driving force for ring-opening reactions, which typically involve the cleavage of the central C-N bond. bris.ac.ukbris.ac.uk This strain-release-driven functionalization allows for the simultaneous introduction of substituents at the N1 and C3 positions of the azetidine ring. arkat-usa.org

This strategy is highly modular. For example, the generation of (1-azabicyclo[1.1.0]butan-3-yl)lithium, followed by trapping with various electrophiles, can lead to a wide array of functionalized azetidines. arkat-usa.org A cation-driven activation strategy has been shown to be versatile for the N/C3-functionalization of ABBs. nih.gov The reaction of ABBs with nucleophiles under acidic conditions often leads to the incorporation of the nucleophile at the C-3 position. chemrxiv.org This provides a direct route for installing functional groups like the azide. The applicability of this method to a broad range of nucleophiles and its operational simplicity make it a powerful tool for generating libraries of diverse azetidines for applications in medicinal chemistry. nih.govchemrxiv.org The high degree of stereospecificity observed in these reactions further enhances their synthetic utility. bris.ac.uk

| Precursor | Reagents | Key Feature | Product | Reference |

| Azabicyclo[1.1.0]butane (ABB) | Organometal reagents, Cu(OTf)₂ | Direct alkylation | 1,3-Bis-functionalized azetidines | organic-chemistry.org |

| N-Activated ABB | (Aza)oxyallyl cations | Cation-driven activation | N/C3-functionalized azetidines | nih.gov |

| Azabicyclo[1.1.0]butyl lithium | Boronic esters, Acetic acid | 1,2-metalate rearrangement | 3-Boryl-azetidines | bris.ac.uk |

| ABB-tethered (hetero)aryls | Electrophile | Friedel–Crafts spirocyclization | Spirocyclic azetidines | bris.ac.uk |

Reduction of Azetidin-2-ones (β-Lactams)

The reduction of azetidin-2-ones, commonly known as β-lactams, is one of the most established and widely used methods for the synthesis of azetidines. acs.orgresearchgate.net The prevalence of this method is due to the ready availability of β-lactam precursors and the efficiency of the reduction process. acs.org Various reducing agents can be employed, with reagents like diborane, lithium aluminum hydride (LiAlH₄), and alanes being particularly effective for the conversion of N-substituted azetidin-2-ones to the corresponding azetidines. acs.org A key advantage of this method is that the stereochemistry of the substituents on the ring is generally retained during the reduction. acs.org

This approach is particularly well-suited for the synthesis of C-3 functionalized azetidines, including those bearing an azido group. A protocol has been developed for the diastereoselective synthesis of 2,3-disubstituted 1-arylazetidines through the sodium borohydride (B1222165) (NaBH₄) promoted reduction of C-3 functionalized azetidin-2-ones. rsc.org This methodology was explicitly extended to the synthesis of a series of C-3 azido-azetidines, demonstrating its direct applicability for creating azido-functionalized scaffolds. rsc.org The azido group on the β-lactam ring is stable under these reduction conditions, making this a robust strategy for preparing compounds like this compound. rsc.orgglobalscitechocean.com

| β-Lactam Substrate | Reducing Agent | Solvent | Key Outcome | Reference |

| C-3 Functionalized Azetidin-2-ones | Sodium Borohydride (NaBH₄) | Isopropanol | Diastereoselective formation of trans-azetidines | rsc.org |

| N-Substituted Azetidin-2-ones | Diborane (B₂H₆) | Tetrahydrofuran (THF) | Good yield, stereochemistry retained | acs.org |

| N-Substituted Azetidin-2-ones | Alanes (e.g., DIBAL-H) | Ether | Efficient reduction, avoids ring opening | rsc.orgacs.org |

| C3-Azido Azetidin-2-one | Adam's catalyst (PtO₂) | Not specified | Reduction of azido group (undesired in this context) | globalscitechocean.com |

C-H Activation and Coupling Reactions

The direct functionalization of C-H bonds has emerged as a powerful and efficient strategy in organic synthesis, and it has been successfully applied to the construction of azetidine rings. organic-chemistry.org Palladium-catalyzed intramolecular amination of unactivated C(sp³)-H bonds at the γ-position of a picolinamide (B142947) (PA)-protected amine substrate provides an effective route to azetidines. organic-chemistry.orgacs.org This method is valued for its use of inexpensive reagents and predictable selectivity. organic-chemistry.orgacs.org

More relevant to azido-functionalization, iron-catalyzed intramolecular C-H amination of alkyl azides offers a direct pathway to N-heterocycles. bohrium.comacs.org In these reactions, an iron catalyst facilitates the formation of a nitrene or imido intermediate from the alkyl azide, which then inserts into a C-H bond to form the ring. bohrium.com While many examples focus on the formation of five-membered pyrrolidines, the principles can be applied to azetidine synthesis. rsc.org For example, iron-catalyzed primary C-H amination of sulfamate (B1201201) esters has been applied to the synthesis of azetidines. bohrium.com The direct use of an alkyl azide as the nitrogen source intrinsically links this method to the synthesis of azido-functionalized precursors or related nitrogen heterocycles. acs.orgrsc.org

Intramolecular Aminolysis of Epoxy Amines

A recently developed and highly effective method for synthesizing azetidines is the Lewis acid-catalyzed intramolecular regioselective aminolysis of epoxy amines. frontiersin.orgnih.govelsevierpure.com Specifically, Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been identified as an excellent catalyst for the 4-exo-tet cyclization of cis-3,4-epoxy amines, affording azetidines in high yields. frontiersin.orgnih.govnih.gov

This reaction demonstrates high regioselectivity, favoring the formation of the four-membered azetidine ring over the five-membered pyrrolidine (B122466) ring. nih.gov A significant advantage of this method is its tolerance of various functional groups, including those that are acid-sensitive or Lewis basic. frontiersin.orgelsevierpure.com The reaction proceeds by the Lewis acidic lanthanide catalyst coordinating to the epoxide, which activates it for nucleophilic attack by the tethered amine. frontiersin.org While the direct synthesis of a 3-azido-azetidine via this method would require a suitable azido-containing epoxy amine precursor, the methodology provides a powerful route to the core azetidine structure, which could then be functionalized. For instance, a 3-hydroxyazetidine, formed from the epoxy alcohol precursor, could potentially be converted to a 3-azidoazetidine through standard functional group interconversion.

| Substrate | Catalyst | Solvent | Temperature | Yield | Reference |

| cis-3,4-Epoxy amines | La(OTf)₃ | 1,2-Dichloroethane (DCE) | Reflux (~83°C) | up to 81% | frontiersin.org |

| cis-3,4-Epoxy amines | La(OTf)₃ | Toluene | 100°C | High | frontiersin.org |

| cis-3,4-Epoxy amines | Sc(OTf)₃ | 1,2-Dichloroethane (DCE) | Reflux (~83°C) | 59% | frontiersin.org |

| cis-3,4-Epoxy amines | Yb(OTf)₃ | 1,2-Dichloroethane (DCE) | Reflux (~83°C) | 49% | frontiersin.org |

Synthesis of Azetidines Bearing Azido Substituents

The introduction of an azido group onto the azetidine ring is a critical step in the synthesis of this compound. The azide functionality is highly valuable as it can be readily transformed into other important functional groups, most notably amines, through reduction, or it can participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry").

The most direct and common method for introducing an azido group at the 3-position of the azetidine ring is through a nucleophilic substitution reaction (SN2). chemicalbook.com This typically involves the displacement of a good leaving group by an azide salt, such as sodium azide (NaN₃).

A readily available and frequently used precursor for this transformation is 1-Boc-3-hydroxyazetidine. thermofisher.comsigmaaldrich.com The hydroxyl group is a poor leaving group and must first be converted into a better one. A common strategy is to activate the hydroxyl group by converting it into a sulfonate ester, such as a mesylate (methanesulfonate) or a tosylate (p-toluenesulfonate). For example, 1-Boc-3-hydroxyazetidine can be reacted with methanesulfonyl chloride in the presence of a base to form 1-(tert-butoxycarbonyl)-3-(methanesulfonyloxy)azetidine. chemicalbook.com This mesylate is then treated with sodium azide in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF), to afford this compound in good yield. chemicalbook.com

This two-step, one-pot procedure is an efficient and scalable route to the target compound. The reaction proceeds with inversion of stereochemistry at the C-3 position, a hallmark of the SN2 mechanism.

Table 3: Synthesis of this compound via Nucleophilic Substitution

| Starting Material | Reagents | Intermediate | Reagents for Azidation | Product | Reference |

|---|---|---|---|---|---|

| 1-Boc-3-hydroxyazetidine | Methanesulfonyl chloride, Base | 1-(Tert-butoxycarbonyl)-3-(methanesulfonyloxy)azetidine | Sodium azide, DMF | This compound | chemicalbook.com |

An alternative to introducing the azide functionality onto a pre-formed azetidine ring is to construct the azetidine ring from a linear precursor that already contains an azide group. rsc.org This approach can be advantageous in certain synthetic strategies, particularly when specific stereochemistry is desired.

For example, a protocol has been developed for the diastereoselective synthesis of C-3 azido/amino azetidines starting from C-3 functionalized azetidin-2-ones (β-lactams). rsc.org The reduction of the β-lactam carbonyl group can be achieved using reagents like sodium borohydride to yield the corresponding azetidine. rsc.org If the starting β-lactam already possesses an azido group at the appropriate position, this functionality is carried through the reduction step to yield the azidoazetidine directly.

Another example involves the intramolecular cyclization of an amino alcohol precursor where the alcohol has been activated and the molecule contains an azide at a different position. For instance, Shinde et al. developed a synthesis of azetidine iminosugars starting from an azido aldehyde derived from D-glucose. rsc.org The key steps involved reduction of the aldehyde, protection of the resulting amine, and subsequent intramolecular cyclization. While this specific example leads to a more complex polyhydroxylated azetidine, the principle of carrying an azide group through a synthetic sequence that culminates in azetidine ring formation is well-established.

Achieving stereocontrol during the introduction of the azido group is crucial for the synthesis of enantiomerically pure azetidine-containing compounds. As mentioned in section 2.2.1, the standard SN2 azidation of a chiral, enantiomerically pure 3-hydroxyazetidine derivative (via its sulfonate ester) proceeds with inversion of configuration. This provides a reliable method for accessing a specific enantiomer of 3-azidoazetidine, provided the corresponding chiral alcohol is available.

Furthermore, stereoselective methods for the construction of the azetidine ring itself can be designed to set the stereochemistry at the C-3 position prior to azidation. For example, the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides, as discussed in section 2.1.8, produces chiral azetidin-3-ones. rsc.orggoogle.com These chiral ketones can then be stereoselectively reduced to the corresponding chiral 3-hydroxyazetidines. Subsequent activation and nucleophilic substitution with azide would then lead to the desired chiral 3-azidoazetidine.

Other advanced strategies for stereoselective azetidine synthesis, such as those involving chiral catalysts or auxiliaries, can also be envisioned as pathways to chiral precursors for azidation. nih.govresearchgate.net The choice of strategy often depends on the desired final structure and the availability of starting materials.

Transformation and Reactivity Profile of 1 Boc 3 Azido Azetidine and Its Derivatives

Boc Protecting Group Chemistry

The N-Boc group is a widely utilized protecting group in organic synthesis due to its stability under many reaction conditions and the relative ease of its removal under specific acidic conditions. researchgate.netorganic-chemistry.org Its role in the chemistry of 1-Boc-3-azido-azetidine is crucial for modulating the reactivity of the ring nitrogen and enabling selective transformations elsewhere in the molecule.

Orthogonal Deprotection Strategies of N-Boc Group

In multi-step syntheses, the ability to selectively remove one protecting group while others remain intact is known as orthogonality. The Boc group is acid-labile, which forms the basis for its orthogonal removal in the presence of groups sensitive to other conditions, such as base-labile (e.g., Fmoc) or hydrogenolysis-labile (e.g., Cbz) protecting groups. organic-chemistry.orgljmu.ac.uk

Several strategies have been developed for the deprotection of N-Boc groups under conditions that are compatible with other sensitive functionalities. While standard cleavage is achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in solvents like dichloromethane (DCM) or dioxane, milder and more selective methods are often required. researchgate.netreddit.com

For instance, the use of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) has been reported as an efficient and sustainable method for N-Boc deprotection at room temperature. mdpi.com This system has been shown to deprotect a variety of N-Boc derivatives in excellent yields and short reaction times. mdpi.com Another approach involves thermolytic deprotection using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), a process that can be accelerated by microwave assistance. researchgate.net A proposed addition-elimination mechanism using 3-methoxypropylamine has also been shown to be effective for cleaving N-Boc groups from various heteroarenes. researchgate.net

The selection of an appropriate N-protecting group for the azetidine (B1206935) ring is critical when planning a synthetic route that requires orthogonal deprotection. For example, using a carboxybenzyl (Cbz) group, which is removable by hydrogenation, allows for its selective cleavage in the presence of acid-labile side-chain protecting groups that are common in peptide synthesis. ljmu.ac.uk This strategy enables late-stage functionalization of the azetidine nitrogen after the Cbz group is removed, without affecting other protected parts of the molecule. ljmu.ac.uk

Table 1: Selected Orthogonal Deprotection Strategies for N-Boc Group

| Reagent/Condition | Description | Typical Application |

|---|---|---|

| Trifluoroacetic Acid (TFA) in DCM | Standard acidic condition for Boc removal. | General deprotection, orthogonal to base-labile groups. reddit.com |

| HCl in Dioxane/Methanol (B129727) | Alternative strong acid condition. | General deprotection. acs.org |

| Choline chloride/p-TSA (DES) | Deep eutectic solvent acts as catalyst and medium. | Green chemistry approach for efficient deprotection. mdpi.com |

Stability Considerations of Boc-Protected Azetidines

Azetidines possess a significant amount of ring strain (approx. 25.4 kcal/mol), which is a driving force for their reactivity. rsc.org However, the four-membered ring is considerably more stable than that of aziridines, allowing for easier handling and a unique reactivity profile. rsc.org The N-Boc group generally enhances the stability of the azetidine ring. It is stable towards most nucleophiles, bases, and oxidative conditions. researchgate.netorganic-chemistry.org

Research has shown that Boc-protected azetidines can withstand strongly acidic conditions used for the deprotection of other protecting groups in a molecule without degradation of the four-membered ring. nih.gov For example, in the synthesis of azetidine-containing cyclic peptides, the final deprotection of amino acid side chains with strong acid was achieved successfully while the azetidine core remained intact. nih.gov

The stability of the Boc group itself is contrasted by the related tert-butoxythiocarbonyl (Botc) group. The N-Botc group is more acid-labile than the N-Boc group. In a direct comparison, treatment of a mixture of N-Botc-azetidine and N-Boc-azetidine with TFA resulted in the selective deprotection of the N-Botc compound, while the N-Boc-azetidine remained largely unreacted. acs.org This highlights the relative robustness of the N-Boc group on the azetidine ring under moderately acidic conditions. acs.org

Azido (B1232118) Group Transformations

The azido group (–N₃) is a versatile functional group primarily used as a precursor to a primary amine. Its reduction is a key transformation for this compound, enabling the introduction of an amino functionality on the azetidine ring, which can be used for further synthetic elaborations.

Reduction of Azido Functionality to Amine

The conversion of an organic azide (B81097) to a primary amine is a common and highly efficient synthetic method. masterorganicchemistry.com This transformation liberates nitrogen gas (N₂) and can be accomplished under mild conditions, making it superior to some other methods for amine synthesis. masterorganicchemistry.com

Catalytic hydrogenation is a widely used, clean, and efficient method for the reduction of azides. masterorganicchemistry.com The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. rsc.org This methodology has been specifically applied to azetidine derivatives. For instance, the reduction of a C3-azido functionality on a protected azetidine was successfully achieved using 10% Pd/C in methanol to yield the corresponding amine. rsc.org

This method is generally chemoselective, although care must be taken if other reducible functional groups, such as alkenes, alkynes, or certain protecting groups (e.g., Cbz), are present in the molecule. The conditions are typically mild, involving stirring the substrate with the catalyst in a suitable solvent like methanol or ethanol under hydrogen pressure (from atmospheric to slightly elevated). rsc.orgchemicalbook.com

Table 2: Example Conditions for Catalytic Hydrogenation of Azides

| Substrate Type | Catalyst | Solvent | Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| C3-Azido Azetidine Derivative | 10% Pd/C | Methanol | H₂ atmosphere | C3-Amino Azetidine | rsc.org |

| General Organic Azides | Pd/C | N/A | H₂ atmosphere | Primary Amine | masterorganicchemistry.com |

Besides catalytic hydrogenation, a variety of other chemical methods are available for the reduction of the azido group. These alternatives can be particularly useful when the substrate contains functional groups that are incompatible with hydrogenation conditions.

The Staudinger reaction provides a classic method for azide reduction using a phosphine, typically triphenylphosphine (B44618) (PPh₃), followed by hydrolysis of the resulting iminophosphorane intermediate. researchgate.net Other common reducing agents include metal hydrides like lithium aluminum hydride (LiAlH₄). researchgate.net However, the high reactivity of LiAlH₄ may limit its compatibility with other functional groups.

Milder and more chemoselective systems have also been developed. These include:

Sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst like cobalt(II) chloride (CoCl₂) in water. organic-chemistry.org

Tin(II) chloride (SnCl₂) , which has been shown to be effective for the selective reduction of α-azido ketones to α-amino ketones. researchgate.net

Dichloroindium hydride (InCl₂H) , which reduces organic azides to their corresponding amines under very mild conditions. organic-chemistry.org

Iron (Fe) or Zinc (Zn) powder in the presence of an acid or ammonium chloride. researchgate.net

Table 3: Selected Alternative Methods for Azide Reduction

| Reagent System | Conditions | Characteristics |

|---|---|---|

| Triphenylphosphine (PPh₃), then H₂O | Staudinger Reaction | Mild, non-catalytic method. researchgate.net |

| NaBH₄ / CoCl₂·6H₂O | Water, 25 °C | Catalytic, heterogeneous conditions. organic-chemistry.org |

| Dichloroindium hydride (InCl₂H) | Mild conditions | Chemoselective reduction. organic-chemistry.org |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, valued for its efficiency, high yield, and exceptional regioselectivity under mild conditions. nih.govnih.gov This reaction has become a premier method for forging covalent connections in diverse fields, from drug discovery to materials science. nih.gov The reaction is compatible with a wide array of functional groups, including the Boc-protecting group present in this compound. beilstein-journals.org

The CuAAC reaction between an organic azide, such as this compound, and a terminal alkyne proceeds with remarkable regioselectivity to exclusively yield the 1,4-disubstituted 1,2,3-triazole isomer. nih.govresearchgate.net This contrasts sharply with the uncatalyzed Huisgen thermal cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers at elevated temperatures. nih.govbeilstein-journals.org The copper(I) catalyst is crucial for controlling the reaction's outcome, enabling it to proceed efficiently at room temperature in various solvents, including water. acs.org

The versatility of this reaction allows for the coupling of the 1-Boc-3-azetidinyl core with a wide range of alkyne-containing molecules, thereby enabling the synthesis of a diverse library of functionalized triazoles. The reaction's robustness is demonstrated by its tolerance for different electronic and steric properties on the alkyne partner. acs.org

Table 1: Examples of CuAAC Reactions with this compound This table presents hypothetical examples based on established CuAAC reactivity to illustrate the types of products formed.

| Azetidine Reactant | Alkyne Reactant | Copper(I) Source | Solvent | Product: 1-(1-Boc-azetidin-3-yl)-4-R-1,2,3-triazole |

|---|---|---|---|---|

| This compound | Phenylacetylene | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | 1-(1-Boc-azetidin-3-yl)-4-phenyl-1,2,3-triazole |

| This compound | Propargyl alcohol | CuI | THF | 1-(1-Boc-azetidin-3-yl)-4-(hydroxymethyl)-1,2,3-triazole |

| This compound | Ethyl propiolate | [Cu(PPh₃)₃Br] | CH₂Cl₂ | Ethyl 1-(1-Boc-azetidin-3-yl)-1,2,3-triazole-4-carboxylate |

| This compound | 1-Ethynylcyclohexene | Cu(OAc)₂ (with reducer) | Dioxane | 1-(1-Boc-azetidin-3-yl)-4-(cyclohex-1-en-1-yl)-1,2,3-triazole |

The mechanism of the CuAAC reaction has been the subject of extensive experimental and computational studies. nih.govbeilstein-journals.org It is now widely accepted that the catalytically active species is copper(I). The catalytic cycle (Figure 1) is initiated by the reaction of the copper(I) catalyst with the terminal alkyne to form a copper(I) acetylide intermediate.

Recent investigations suggest that the reaction proceeds through a dinuclear copper intermediate, where two copper atoms cooperate in the catalytic process. acs.org In this model, the azide coordinates to one copper center, while the acetylide is bound to the other. This arrangement facilitates the nucleophilic attack of the terminal nitrogen of the azide onto the internal carbon of the acetylide. This leads to the formation of a six-membered metallacycle intermediate. Subsequent cyclization, rearrangement, and protonolysis release the 1,4-disubstituted 1,2,3-triazole product and regenerate the active copper(I) catalyst, allowing the cycle to continue. beilstein-journals.orgacs.org The precise nature of the intermediates and the role of ligands and solvents continue to be areas of active research. beilstein-journals.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the cellular toxicity associated with copper catalysts, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed as a bioorthogonal alternative. magtech.com.cn This reaction does not require a metal catalyst; instead, it relies on the high ring strain of a cycloalkyne, typically a cyclooctyne derivative, to accelerate the cycloaddition with an azide. researchgate.netnih.gov The release of this strain provides the thermodynamic driving force for the reaction. nih.gov

This compound, as a functionalized organic azide, is a suitable substrate for SPAAC reactions. The rate of the SPAAC reaction is highly dependent on the structure of the strained alkyne. nih.gov Significant effort has been dedicated to designing and synthesizing cyclooctynes with enhanced reactivity and stability, such as dibenzoannulated cyclooctynes (e.g., DIBO, DBCO) and fluorinated cyclooctynes (e.g., DIFO). magtech.com.cnnih.gov These modifications increase the ring strain or lower the energy of the transition state, leading to faster reaction kinetics. nih.gov

Table 2: Representative Strained Alkynes for SPAAC and Relative Reactivity

| Strained Alkyne | Common Abbreviation | Key Structural Feature | Relative Reactivity |

|---|---|---|---|

| Cyclooctyne | OCT | Unsubstituted 8-membered ring | Baseline |

| Monofluorocyclooctyne | MOFO | One fluorine atom adjacent to alkyne | Increased |

| Difluorinated cyclooctyne | DIFO | Two fluorine atoms adjacent to alkyne | High |

| Dibenzoannulated cyclooctyne | DIBO / DBCO | Fused benzene (B151609) rings | Very High |

| Biarylazacyclooctynone | BARAC | Fused biaryl and lactam system | Exceptionally High magtech.com.cn |

Azetidine Ring System Reactivity

The azetidine ring is a four-membered saturated heterocycle containing one nitrogen atom. Its structure possesses significant ring strain (approximately 25.5 kcal/mol), making it more reactive than larger ring systems like pyrrolidine (B122466) or piperidine. rsc.orgnih.gov This inherent strain renders azetidines susceptible to reactions that lead to ring cleavage or rearrangement, providing pathways to more complex acyclic and heterocyclic structures. rsc.org

Azetidines can undergo nucleophilic ring-opening reactions, which are often facilitated by activation of the ring. magtech.com.cn This activation typically involves protonation of the ring nitrogen under acidic conditions or its conversion into a quaternary azetidinium salt, which creates a better leaving group. magtech.com.cnnih.gov Once activated, the azetidinium ion is susceptible to attack by a wide range of nucleophiles.

The nucleophile attacks one of the ring carbons adjacent to the nitrogen atom (C2 or C4), resulting in the cleavage of a carbon-nitrogen bond and the formation of a functionalized γ-aminopropyl derivative. nih.gov The regioselectivity of the attack is governed by both steric and electronic factors. magtech.com.cn In general, for electronically unbiased azetidines, nucleophiles tend to attack the less sterically hindered carbon atom. magtech.com.cn

Table 3: Examples of Nucleophilic Ring-Opening of a Generic Activated N-Boc-Azetidine This table illustrates the expected products from the ring-opening of an activated azetidine ring, a reaction pathway available to derivatives of this compound.

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Halide | HCl, HBr | γ-Haloamine |

| Thiolate | Thiophenol (PhSH) | γ-Aminothioether |

| Amine | Benzylamine (BnNH₂) | 1,3-Diamine |

| Cyanide | NaCN | γ-Aminonitrile |

| Hydride | LiAlH₄ | Acyclic amine (reductive cleavage) |

The strain within the azetidine ring can also be harnessed to drive ring expansion reactions, providing access to larger, more stable five- and six-membered heterocycles like pyrrolidines and piperidines. rsc.org These methodologies are synthetically valuable for transforming readily available four-membered rings into more complex scaffolds.

One prominent method for one-carbon ring expansion is the nih.govrsc.org-Stevens rearrangement. nih.gov This process can be initiated by forming an azetidinium ylide, for example, by reacting the azetidine with a carbene precursor in the presence of a suitable metal catalyst. The resulting ylide then undergoes a concerted rearrangement where one of the ring carbons migrates to the exocyclic carbon of the ylide, resulting in the formation of a pyrrolidine ring. nih.gov Other methodologies, such as those involving ring expansion of aziridines to azetidines, establish the chemical principles that can be extended to azetidine-to-pyrrolidine transformations. arkat-usa.org These strategies highlight the utility of strained rings as synthons for building more elaborate heterocyclic systems. rsc.orgmdpi.com

Derivatization at C3 Position

The C3-azido group is a versatile functional handle that allows for a range of derivatization reactions, primarily through cycloadditions or by its reduction to a primary amine, which can then undergo further modifications.

1,3-Dipolar Cycloaddition Reactions:

The azide functional group of this compound serves as a classic 1,3-dipole, readily participating in cycloaddition reactions with various dipolarophiles, most notably alkynes, to form stable five-membered heterocyclic rings. The Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a prominent method for synthesizing 1,2,3-triazole derivatives. wikipedia.orgpeerj.com This "click chemistry" approach is valued for its high efficiency, mild reaction conditions, and broad functional group tolerance. The reaction involves the coupling of the C3-azido group with a terminal alkyne to afford a 1,4-disubstituted 1,2,3-triazole linked to the azetidine ring at the C3 position.

These triazole-containing azetidine scaffolds are of significant interest in medicinal chemistry, as the triazole moiety can act as a stable linker or a pharmacologically active component.

Interactive Data Table: Examples of 1,3-Dipolar Cycloaddition Reactions

| Alkyne Partner | Catalyst System | Solvent | Product | Yield (%) |

| Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | THF/H₂O | 1-Boc-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine | >95 |

| Propargyl alcohol | CuSO₄·5H₂O, Sodium Ascorbate | tBuOH/H₂O | 1-Boc-3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)azetidine | High |

| 1-Ethynylcyclohexanol | Copper Phenylacetylide | CH₂Cl₂ | 1-Boc-3-(4-(1-hydroxycyclohexyl)-1H-1,2,3-triazol-1-yl)azetidine | 70-90 |

Reduction of Azide and Subsequent Derivatization:

The azide group can be efficiently reduced to a primary amine (1-Boc-3-amino-azetidine), a crucial intermediate for a wide array of further derivatizations. Common reduction methods include catalytic hydrogenation (e.g., using H₂ and Pd/C) or the Staudinger reaction (using PPh₃ followed by hydrolysis). The resulting 1-Boc-3-amino-azetidine is a versatile building block for introducing diverse functionalities through N-acylation, N-alkylation, or sulfonylation reactions. For instance, reaction with acyl chlorides or anhydrides under basic conditions yields the corresponding amides, introducing peptidic character to the azetidine core.

Formation of Azetines via Elimination Reactions

Azetines, the unsaturated analogues of azetidines, are reactive intermediates and valuable synthetic precursors. Their synthesis can be achieved through elimination reactions from appropriately substituted azetidines. While the azido group in this compound is not a suitable leaving group for a standard elimination reaction, the azetidine ring can be converted into an azetine via precursors with better leaving groups at the C3 position.

For example, N-Boc-3-hydroxyazetidine (which can be synthesized from 1-Boc-3-azetidinone) can be converted into a derivative with a good leaving group, such as a tosylate or mesylate. Treatment of this N-Boc-3-tosyloxy-azetidine with a strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) can induce elimination to form N-Boc-2-azetine. nih.govacs.org Another reported method involves the α-lithiation–elimination of N-Boc-3-methoxyazetidine using s-BuLi, which generates the N-Boc-2-azetine in situ. nih.govacs.org This unstable intermediate can then be trapped with various electrophiles.

Interactive Data Table: Precursors for Azetine Formation via Elimination

| Starting Material | Reagent(s) | Product | Reference |

| N-Boc-3-tosyloxy-azetidine | t-BuOK | N-Boc-2-azetine | acs.org |

| N-Boc-3-chloro-azetidine | Base | N-Boc-2-azetine | acs.org |

| N-Boc-3-methoxyazetidine | s-BuLi | N-Boc-2-azetine (in situ) | nih.gov |

Although not a direct transformation of this compound, these methods highlight a key aspect of the reactivity of the N-Boc-azetidine scaffold, demonstrating that conversion of the C3 substituent to a competent leaving group enables access to the corresponding unsaturated azetine ring system.

Aza-Michael Addition Reactions

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental carbon-nitrogen bond-forming reaction. frontiersin.orgnih.gov The compound this compound cannot directly participate as a nucleophile in this reaction. However, its reduced form, 1-Boc-3-amino-azetidine, is an excellent nucleophile for this purpose.

The reaction involves the addition of the secondary amine of the azetidine ring (after initial formation of the primary amine and subsequent reaction) or the primary amine itself to a Michael acceptor, such as an α,β-unsaturated ester, ketone, or nitrile. This transformation is typically catalyzed by a base. The resulting products are β-amino carbonyl compounds, which are valuable synthetic intermediates. For example, 1-Boc-3-amino-azetidine can be reacted with methyl acrylate in the presence of a suitable catalyst to yield the corresponding Michael adduct.

Research has shown the successful aza-Michael addition of various amines to methyl 2-(N-Boc-azetidin-3-ylidene)acetate, which is an α,β-unsaturated ester derived from 1-Boc-3-azetidinone. nih.govmdpi.comnih.gov In a related transformation, 3-N-Boc-aminoazetidine has been successfully used as the Michael donor in an addition to an oxetane-based Michael acceptor. mdpi.com

Conjugate Addition Reactions

Conjugate addition (or 1,4-addition) is a broad class of reactions where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound or other electron-deficient alkene. The aza-Michael reaction described previously is a prime example of a conjugate addition involving an amine nucleophile.

The versatility of this reaction class can be leveraged starting from this compound. The key step is the conversion of the azide to the more nucleophilic primary amine, 1-Boc-3-amino-azetidine. This amine can then serve as the nucleophile in conjugate additions to a variety of Michael acceptors. The reaction is synthetically powerful for creating new carbon-nitrogen bonds and extending the carbon skeleton at the C3 position of the azetidine ring.

The general reaction proceeds under mild conditions and can be catalyzed by various acids, bases, or metal complexes. The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the addition.

Interactive Data Table: Aza-Michael Addition with Azetidine-Derived Amines

| Amine Nucleophile | Michael Acceptor | Conditions | Product Type | Yield (%) |

| 1-Boc-3-amino-azetidine | Methyl Acrylate | Base catalysis | β-Amino ester | Good |

| 1-Boc-3-amino-azetidine | Acrylonitrile | Base catalysis | β-Amino nitrile | Good |

| 1-Boc-3-amino-azetidine | Methyl Vinyl Ketone | Base catalysis | β-Amino ketone | Moderate-Good |

| 3-N-Boc-aminoazetidine | Methyl (oxetan-3-ylidene)acetate | DBU, MeCN, 45 °C | {3-[3-(Boc-amino)azetidin-1-yl]oxetan-3-yl}acetate | 71 |

These conjugate addition reactions significantly expand the synthetic utility of this compound by providing a reliable pathway to more complex and functionally diverse 3-substituted azetidine derivatives.

Applications of 1 Boc 3 Azido Azetidine and Its Derivatives in Complex Molecule Synthesis

As Precursors to Functionalized Azetidines

1-Boc-3-azido-azetidine serves as a versatile precursor for a variety of functionalized azetidines. The azide (B81097) group at the C3 position can be readily transformed into other functional groups, providing access to a diverse range of azetidine (B1206935) derivatives.

Synthesis of 3-Aminoazetidine Derivatives

The reduction of the azide group in this compound is a common strategy to produce 3-aminoazetidine derivatives, which are crucial intermediates for numerous biologically active compounds. google.com For instance, the reduction of the C3-azido functionality can be achieved using 10% Pd/C in methanol (B129727) to yield the corresponding amine. rsc.org This amine can then be further functionalized. For example, protection with benzyl (B1604629) chloroformate (CbzCl) results in the formation of a carbamate (B1207046) derivative. rsc.org

The resulting 3-aminoazetidine derivatives are valuable building blocks in their own right. They are key intermediates in the synthesis of compounds with applications as tachykinin antagonists and anti-viral agents. google.com Aza-Michael addition reactions with 3-aminoazetidine derivatives have been used to create novel heterocyclic amino acid derivatives. mdpi.com

Introduction of Diverse Functionalities at Azetidine C3 Position

The azide group of this compound is a versatile handle for introducing a wide array of functionalities at the C3 position of the azetidine ring. This is often achieved through cycloaddition reactions or by converting the azide to other functional groups.

One common transformation is the [3+2] cycloaddition reaction, also known as the "click" reaction. For example, the reaction of 3-azido-2-azetidinone with an alkyne can lead to the formation of a β-lactam-fused benzotriazolo-oxazocane derivative through an intramolecular azide-alkyne click reaction. mdpi.com

Furthermore, the azide can be converted to other useful functional groups. For instance, treatment of 3-bromoazetidines with sodium azide can yield 3-azidoazetidine derivatives. rsc.org These azido (B1232118) derivatives can then undergo further reactions to introduce other substituents.

The versatility of the C3 position allows for the synthesis of a library of compounds with diverse biological activities. For example, functionalized azetidines have been explored as bronchodilating and anti-inflammatory drugs, as well as antibacterial agents. rsc.org

Stereoselective Synthesis of Azetidine Derivatives

The stereoselective synthesis of azetidine derivatives is of great importance in medicinal chemistry, as the stereochemistry of a molecule can significantly impact its biological activity. This compound and its derivatives have been employed in various stereoselective synthetic strategies.

One approach involves the use of chiral starting materials. For example, chiral azetidin-3-ones can be prepared from chiral N-propargylsulfonamides, which are accessible with excellent enantiomeric excess via chiral sulfinamide chemistry. nih.gov These chiral azetidin-3-ones can then be converted to a range of stereochemically defined azetidine derivatives.

Another strategy relies on stereoselective reactions. For instance, the reduction of β-lactams with reagents like DIBAL-H and chloroalanes can proceed with high stereoselectivity, retaining the stereochemistry of the ring substituents. acs.org Diastereoselective hydrozirconation has also been explored for the synthesis of cis-2,3-disubstituted azetidines. rsc.org

The ability to control the stereochemistry at the C3 position and other chiral centers in the molecule is crucial for the development of new drugs with improved efficacy and reduced side effects. The stereoselective synthesis of azetidines has been instrumental in creating chemical probes and drug leads. chemrxiv.org

In the Construction of Hybrid Heterocyclic Systems

The unique structural features of this compound make it a valuable building block for the construction of hybrid heterocyclic systems, where the azetidine ring is fused or linked to other heterocyclic moieties. These hybrid molecules often exhibit interesting biological properties arising from the combination of different pharmacophores.

Azetidine-Pyrazole Hybrids

The synthesis of azetidine-pyrazole hybrids has been achieved through various synthetic strategies. One method involves the construction of a pyrazole (B372694) ring onto an azetidine scaffold. For example, 5-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1H-pyrazole-3-carboxylate was synthesized from N-Boc-protected azetidine-3-carboxylic acid in a multi-step sequence. ktu.edu This pyrazole derivative can then be N-alkylated to produce a library of azetidine-pyrazole hybrids. ktu.edu

These hybrid molecules are of interest as they combine the structural features of both azetidines and pyrazoles, which are known to be present in many biologically active compounds. For instance, pyrazole carboxylates are known to possess biological activity, and azetidines are used as analogues of naturally occurring amino acids like GABA. ktu.edu

Azetidine-Indolecarboxylates and Indazolecarboxylates

Azetidine-indole and azetidine-indazole carboxylates represent another class of hybrid heterocyclic systems that have been synthesized using azetidine building blocks. An efficient protocol for the synthesis of these compounds involves the coupling of alkyl pyrazole-, indazole-, and indolecarboxylates with N-Boc-3-iodoazetidine. researchgate.net This reaction provides access to a range of highly functionalized heterocyclic compounds. researchgate.net

The rationale behind synthesizing these hybrids lies in the potential for synergistic biological activity. Indazole carboxylates, with their fused pyrazole and benzene (B151609) rings, are thought to be important for binding to the active sites of enzymes. ktu.edu By incorporating an azetidine moiety, it is possible to modulate the spatial arrangement of the amino and carboxyl groups, which could influence the biological activity of the molecule. ktu.edu

Azetidine-Selenazole Scaffolds

The fusion of azetidine and selenazole rings creates novel heterocyclic systems with potential applications in medicinal chemistry. The synthesis of such scaffolds can be achieved through a multi-step process starting from derivatives of this compound. A key transformation is the reduction of the azide group to a primary amine, typically achieved through catalytic hydrogenation (e.g., using Pd/C) or Staudinger reduction. This resulting 1-Boc-3-amino-azetidine is a crucial intermediate.

Research has demonstrated the synthesis of methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate. mdpi.comresearchgate.net This is accomplished via a Hantzsch-type cyclization, a classic method for the formation of thiazole (B1198619) and selenazole rings. mdpi.com The synthesis begins with a commercially available N-Boc-protected azetidine-3-carboxylic acid which is converted into a β-ketoester. mdpi.comresearchgate.net This intermediate is then brominated to an α-bromocarbonyl compound, which subsequently undergoes condensation with selenourea (B1239437) to yield the final azetidine-selenazole scaffold. mdpi.comresearchgate.net The initial reduction of this compound provides the necessary amino functionality to embark on analogous synthetic pathways toward these valuable scaffolds.

Table 1: Synthetic Approach to Azetidine-Selenazole Scaffolds

| Step | Reaction | Starting Material | Key Reagents | Product |

|---|---|---|---|---|

| 1 | Azide Reduction | This compound | H₂, Pd/C or PPh₃, H₂O | 1-Boc-3-amino-azetidine |

| 2 | Amine to β-ketoester | 1-Boc-3-amino-azetidine | (Requires conversion to carboxylic acid first), Meldrum's acid, EDC, DMAP | Methyl 3-(1-(tert-butoxycarbonyl)azetidin-3-yl)-3-oxopropanoate |

| 3 | Bromination | β-ketoester intermediate | NBS | α-bromo-β-ketoester |

Azetidine-Oxetane Derivatives

The combination of azetidine and oxetane (B1205548) rings in a single molecule is of interest for creating novel chemical entities with unique three-dimensional shapes and properties. mdpi.comnih.govnih.govresearchgate.netacs.org Synthetic strategies towards these derivatives often commence from 1-Boc-3-azetidinone. mdpi.comnih.gov This ketone can be accessed from this compound by first reducing the azide to the corresponding alcohol, 1-Boc-3-hydroxyazetidine, followed by oxidation (e.g., Swern or Dess-Martin oxidation).

Once 1-Boc-3-azetidinone is obtained, it can undergo a Horner-Wadsworth-Emmons reaction to form a methylidene intermediate. mdpi.comnih.gov This intermediate can then participate in aza-Michael additions with various nucleophiles to construct more complex azetidine derivatives. mdpi.comnih.gov For the synthesis of azetidine-oxetane hybrids, a related approach involves the reaction of methyl 2-(oxetan-3-ylidene)acetate with N-Boc protected amino azetidines. mdpi.comnih.gov This highlights the utility of functionalized azetidines, derived from the versatile this compound precursor, in building these intricate molecular frameworks.

Role in the Synthesis of Amino Acid Analogues and Peptidomimetics

The constrained nature of the azetidine ring makes it an excellent scaffold for the design of non-natural amino acid analogues and peptidomimetics. rsc.orgresearchgate.netnih.gov These structures are valuable tools for probing peptide and protein structure and function, as well as for developing therapeutics with enhanced stability and bioactivity.

Azetidine Carboxylic Acids

Azetidine-3-carboxylic acid is a key β-amino acid analogue that has been incorporated into various pharmaceutically active compounds. acs.org The synthesis of derivatives of azetidine-3-carboxylic acid can be achieved from this compound. A common route involves the conversion of the azide to a nitrile. For instance, treatment of 3-bromoazetidine (B1339375) derivatives with sodium azide yields the corresponding 3-azidoazetidines. rsc.org This azide can then be transformed into a nitrile, which upon hydrolysis, yields the desired carboxylic acid functionality. rsc.org This demonstrates a pathway where this compound can be a key intermediate in the synthesis of these valuable amino acid building blocks.

γ-Aminobutyric Acid (GABA) Analogues

γ-Aminobutyric acid (GABA) is a major inhibitory neurotransmitter in the central nervous system, and its analogues are of significant interest as potential therapeutics for neurological disorders. researchgate.netcore.ac.uk The azetidine ring can serve as a conformationally restricted scaffold for the design of novel GABA analogues. researchgate.net An efficient protocol for synthesizing chiral 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids, which are novel GABA derivatives, has been described. researchgate.net The synthesis starts from N-Boc-azetidin-3-one, which as previously mentioned, can be prepared from this compound. The azetidinone is converted to an N-Boc-azetidine-3-ylidene intermediate via a Horner-Wadsworth-Emmons reaction, followed by hydrogenation to introduce the desired stereochemistry. researchgate.net Subsequent functional group manipulations lead to the target GABA analogues. researchgate.net

Table 2: Synthesis of GABA Analogues from this compound Derivative

| Step | Reaction | Starting Material | Key Reagents | Product |

|---|---|---|---|---|

| 1 | Azide to Alcohol | This compound | NaBH₄, H₂O or catalytic hydrogenation | 1-Boc-3-hydroxyazetidine |

| 2 | Alcohol to Ketone | 1-Boc-3-hydroxyazetidine | Dess-Martin periodinane or Swern oxidation | 1-Boc-3-azetidinone |

| 3 | Horner-Wadsworth-Emmons | 1-Boc-3-azetidinone | Alkylated phosphonates | N-Boc-azetidine-3-ylidene |

Foldameric Applications

Foldamers are oligomers that adopt well-defined secondary structures, similar to peptides and proteins, and have applications in areas ranging from materials science to drug discovery. researchgate.net The conformational constraints imposed by the azetidine ring make it an attractive building block for the construction of novel foldamers. researchgate.net

Model peptides containing N-substituted 3-aminoazetidine-3-carboxylic acids have been synthesized to investigate their conformational preferences. acs.org These studies utilized N-substituted 3-azidoazetidine-3-carboxylic acids as key precursors. acs.org Spectroscopic analysis revealed that the 3-aminoazetidine-3-carboxylic acid moiety can act as a β-turn inducer, a common structural motif in proteins and peptides. acs.org This finding underscores the potential of azetidine-based amino acids derived from this compound in the rational design of foldamers with predictable three-dimensional structures.

Applications in Chemical Proteomics

Chemical proteomics employs chemical probes to study protein function and interactions in complex biological systems. The azide group of this compound is a bioorthogonal handle, meaning it is inert to most biological molecules but can react selectively with a specific partner, typically an alkyne, through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry". gbiosciences.comnih.gov This reaction is a powerful tool for attaching reporter tags, such as fluorophores or biotin, to proteins for their detection and identification. gbiosciences.comnih.gov

This compound can be elaborated into chemical probes for activity-based protein profiling (ABPP). For instance, the azide can be reduced to an amine, which is then acylated with an acrylamide (B121943) warhead to create an electrophilic probe. nih.gov Such probes can be used to covalently label specific cysteine residues in proteins, allowing for the identification of novel drug targets and the study of protein-ligand interactions. nih.gov The azetidine scaffold provides a three-dimensional framework that can be systematically varied to explore the chemical space around a protein's active site. The use of the azide as a click handle allows for the straightforward attachment of the azetidine probe to a reporter molecule after it has bound to its protein target, facilitating proteomic analysis. nih.govacs.org

Stereochemical Control and Diastereoselectivity in Azetidine Transformations

Chiral Auxiliaries and Catalytic Asymmetric Synthesis

Chiral auxiliaries have proven to be effective tools for inducing stereoselectivity in the synthesis of azetidines. rsc.orgcapes.gov.br A common strategy involves the use of optically active amines, such as (S)-1-phenylethylamine, which can act as both a nitrogen source and a chiral director in the formation of the azetidine (B1206935) ring. rsc.orgcapes.gov.brnih.gov For instance, the synthesis of an enantiomeric pair of azetidine-2,4-dicarboxylic acids has been achieved using (S)-1-phenylethylamine as a chiral auxiliary. rsc.orgcapes.gov.br The absolute configuration of one of the resulting diastereomers was confirmed by X-ray crystallography, demonstrating the effective transfer of chirality from the auxiliary to the final product. rsc.orgcapes.gov.br Similarly, optically active α-methylbenzylamine has been employed as a chiral auxiliary in the practical asymmetric preparation of azetidine-2-carboxylic acid. nih.gov

In addition to stoichiometric chiral auxiliaries, catalytic asymmetric synthesis has emerged as a powerful approach for the enantioselective construction of azetidine rings. researchgate.net Copper(I) catalysts paired with chiral ligands, such as those derived from bisphosphines or sabox, have been successfully utilized in various transformations. nih.govacs.org For example, a highly enantioselective synthesis of 2-azetine-carboxylates has been developed using a copper(I)/chiral sabox ligand system, which, after stereoselective hydrogenation, affords tetrasubstituted azetidine-2-carboxylate derivatives as a single stereoisomer. nih.gov Another notable example is the copper-catalyzed asymmetric boryl allylation of azetines, which allows for the convenient access to chiral 2,3-disubstituted azetidines with the concomitant construction of two new stereogenic centers. acs.org

Organocatalysis also offers a valuable metal-free alternative for the asymmetric synthesis of azetidines. thieme-connect.com For instance, the organocatalytic aza-Michael addition of N-substituted phosphoramidates to enones, followed by intramolecular reductive cyclization, yields 1,2,4-trisubstituted azetidines with excellent stereocontrol. thieme-connect.com

Here is an interactive data table summarizing examples of chiral auxiliaries and catalytic systems used in asymmetric azetidine synthesis:

Diastereoselective Access to Substituted Azetidines

The diastereoselective synthesis of substituted azetidines is a critical area of research, as the relative stereochemistry of substituents significantly impacts the biological activity and physical properties of the molecule. clockss.org A variety of methods have been developed to control the formation of specific diastereomers, often relying on the inherent steric and electronic properties of the starting materials and reagents.

One common approach involves the reduction of substituted azetidin-2-ones (β-lactams). The reduction of N-substituted azetidin-2-ones to the corresponding azetidines using reagents like diborane, lithium aluminum hydride (LiAlH₄), or alanes generally proceeds with retention of the stereochemistry of the ring substituents. acs.org This allows for the stereospecific synthesis of substituted azetidines from readily available β-lactam precursors. acs.org

Cyclization reactions are another powerful tool for establishing diastereoselectivity. For example, the intramolecular cyclization of γ-amino alcohols, mediated by 1,1'-carbonyldiimidazole (B1668759) (CDI), has been shown to be an efficient method for the synthesis of enantiopure cis-substituted azetidines. acs.org Similarly, a superbase-induced diastereoselective transformation of benzylamino-substituted oxiranes can yield trans-1,2,3-trisubstituted azetidines. researchgate.net The stereochemical outcome of these cyclizations is often dictated by the transition state geometry, which seeks to minimize steric interactions. acs.orgacs.org For instance, in the rhodium-catalyzed synthesis of cis-2,4-disubstituted azetidine-3-ones, the bulky metal complex and the alkyl group are proposed to adopt an anti relationship in the transition state, leading exclusively to the cis product. acs.org

Furthermore, the addition of nucleophiles to azetine intermediates can be highly diastereoselective. The reactivity of N-alkenylnitrones can be harnessed to generate azetidine nitrones via an electrocyclization reaction, which can then undergo various cycloaddition and nucleophilic addition reactions to form highly substituted azetidines with excellent diastereoselectivity. nih.gov

Below is an interactive data table detailing methods for diastereoselective azetidine synthesis:

Retention of Stereochemistry During Ring Transformations

Maintaining the stereochemical integrity of the azetidine ring during subsequent functionalization or ring expansion is paramount for preserving the desired three-dimensional structure. Several synthetic methodologies have been developed that allow for transformations of the azetidine ring while retaining the original stereochemistry.

The reduction of azetidin-2-ones to azetidines, as mentioned previously, is a prime example of a transformation that proceeds with retention of stereochemistry at the ring carbons. acs.org This allows for the conversion of a carbonyl group to a methylene (B1212753) group without epimerization of adjacent stereocenters.

Ring expansion reactions of aziridines to form azetidines can also proceed with a high degree of stereochemical control. For instance, a formal [3+1] ring expansion of strained bicyclic methylene aziridines with rhodium-bound carbenes has been shown to yield highly substituted methylene azetidines with excellent stereoselectivity. researchgate.net Mechanistic studies suggest that this transformation proceeds through an ylide-type mechanism, where the unique strain of the methylene aziridine (B145994) promotes a ring-opening/ring-closing cascade that efficiently transfers chirality from the substrate to the product. researchgate.net Similarly, the reaction of bicyclic aziridines with rhodium-bound vinyl carbenes can lead to a [3+3] ring expansion to form complex dehydropiperidines with net retention of stereochemistry at the newly formed C-C bond. nih.gov

Furthermore, the stereochemistry of substituents on the azetidine ring can be fully preserved during certain ring contraction reactions. An example is the transformation of isoxazolidines into azetidinones, where the stereocenters of the isoxazolidine (B1194047) are maintained during the ring contraction process. acs.org This allows for the stereospecific production of cis- and trans-3,4-disubstituted β-lactams from the corresponding precursors. acs.org

The following table summarizes key transformations that proceed with retention of stereochemistry:

Advanced Methodological Considerations in Azetidine Chemistry

Advanced synthetic methodologies are crucial for expanding the chemical space and utility of azetidine (B1206935) derivatives in various scientific fields. This section details modern techniques, including continuous flow chemistry, metal-catalyzed functionalization, and biocatalysis, which offer improved efficiency, control, and access to novel azetidine structures.

Spectroscopic and Analytical Characterization of Azetidine Compounds

Mass Spectrometry (MS, HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For 1-Boc-3-azido-azetidine (C₈H₁₄N₄O₂), the expected monoisotopic mass is approximately 198.11 g/mol . uni.lu High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for confirming the molecular formula. Typically, the compound is observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts in electrospray ionization (ESI) mass spectrometry.

Table 2: Predicted HRMS Adducts for this compound (C₈H₁₄N₄O₂)

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 199.11896 |

| [M+Na]⁺ | 221.10090 |

| [M+K]⁺ | 237.07484 |

Source: Predicted values based on the molecular formula. uni.lu

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the key functional groups present in this compound. The spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. The most prominent and diagnostic peak is the strong, sharp absorption from the asymmetric stretch of the azide (B81097) (N₃) group, which typically appears around 2100 cm⁻¹. Another key feature is the strong absorption from the carbonyl (C=O) group of the Boc protector, usually found in the range of 1690-1710 cm⁻¹. rsc.org

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

|---|---|---|

| ~2100 | Azide (N₃) | Asymmetric stretch (strong, sharp) |

| ~1700 | Carbonyl (C=O) | Boc group stretch (strong) |

| ~2975 | C-H | Alkyl stretch |

| ~1370, ~1160 | C-O | Boc group C-O stretch |

Source: Data compiled from characteristic values for azido (B1232118) compounds and Boc-protected amines. rsc.org

常见问题

Q. How can computational methods predict the metabolic fate of this compound in preclinical studies?

Retrosynthesis Analysis